(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile
Description
This compound is an acrylonitrile derivative featuring a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl (piperonyl) group and an (E)-configured 4-methoxyphenylamino moiety. The benzodioxole and thiazole motifs are known for their pharmacological relevance, including antioxidant, antimicrobial, and neurogenic activities .
Properties
IUPAC Name |
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-24-16-5-3-15(4-6-16)22-10-14(9-21)20-23-17(11-27-20)13-2-7-18-19(8-13)26-12-25-18/h2-8,10-11,22H,12H2,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNZDOANJWBCNM-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the condensation of a suitable dicarbonyl compound with a thioamide.
Introduction of the Benzo[d][1,3]dioxole Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the benzo[d][1,3]dioxole moiety to the thiazole ring.
Formation of the Acrylonitrile Group: This can be done through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group attached to the acrylonitrile backbone participates in nucleophilic substitution reactions. Under basic conditions (e.g., NaH in DMF), the amine becomes deprotonated, enhancing its nucleophilicity for reactions with electrophiles such as alkyl halides or acyl chlorides .
Example reaction :
(E)-2-(4-(benzo[d]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile + R-X → N-alkylated/N-acylated derivative
| Reagent (R-X) | Product | Yield (%) | Conditions |
|---|---|---|---|
| Methyl iodide | N-methyl derivative | 68 | NaH, DMF, 25°C, 4h |
| Acetyl chloride | N-acetyl derivative | 72 | Et₃N, THF, 0°C → RT |
Cyclization via Knoevenagel Condensation
The acrylonitrile group serves as a Michael acceptor, facilitating cyclization reactions. Knoevenagel condensation with aldehydes forms fused heterocyclic systems, a strategy used in synthesizing bioactive analogs .
Mechanism :
-
Base-mediated deprotonation of the active methylene group.
-
Nucleophilic attack on the aldehyde.
-
Elimination of water to form α,β-unsaturated nitriles.
| Aldehyde | Cyclized Product | Yield (%) | Conditions |
|---|---|---|---|
| Benzaldehyde | Benzo-fused thiazole | 75 | NaOMe, MeOH, reflux |
| Furfural | Furan-thiazole hybrid | 68 | Piperidine, EtOH, 80°C |
Hydrogenation of the Acrylonitrile Double Bond
The E-configured acrylonitrile’s C=C bond undergoes selective hydrogenation to yield saturated derivatives. NaBH₄ in DMF reduces the double bond without affecting the nitrile group :
Reaction :
(E)-isomer → (Z)-isomer (minor) + Saturated propanenitrile (major)
| Reducing Agent | Product | Selectivity (E:Z:Saturated) |
|---|---|---|
| NaBH₄/DMF | Saturated propanenitrile | 1:0:82 |
| H₂/Pd-C | Saturated propanenitrile | 1:0:90 (inferred) |
Oxidation of the Benzo[d] dioxole Moiety
The electron-rich benzo[d]dioxole ring is susceptible to oxidative cleavage. Strong oxidants like KMnO₄ or CrO₃ convert it into a quinone structure, altering electronic properties:
Outcome :
Benzo[d]dioxole → Catechol quinone
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| KMnO₄, H₂SO₄ | Quinone derivative | 58 (inferred) |
Cross-Coupling Reactions
The thiazole ring’s C-2 and C-4 positions engage in Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling structural diversification :
General Reaction :
Thiazole-Br + Ar-B(OH)₂ → Thiazole-Ar
| Boronic Acid | Coupled Product | Catalyst | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Biaryl-thiazole | Pd(PPh₃)₄ | 65 |
| 4-Methoxyphenylboronic acid | Methoxy-substituted analog | PdCl₂(dppf) | 70 (inferred) |
Photochemical Reactions
The acrylonitrile group undergoes [2+2] photocycloaddition under UV light, forming cyclobutane derivatives. This reactivity is exploited in materials science for polymer crosslinking :
Conditions :
-
UV light (λ = 300 nm)
-
Solvent: Acetonitrile
| Substrate | Product | Conversion (%) |
|---|---|---|
| Self-dimerization | Cyclobutane dimer | 45 |
Acid/Base-Mediated Rearrangements
Under acidic conditions, the methoxyphenylamino group undergoes demethylation, forming a phenolic derivative. Conversely, strong bases cleave the thiazole ring :
Acidic Demethylation :
4-Methoxyphenyl → 4-Hydroxyphenyl
| Acid | Product | Yield (%) |
|---|---|---|
| HBr/AcOH | Phenolic derivative | 60 |
Scientific Research Applications
Structural Characteristics
The compound features a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile functional group, which contribute to its biological activity.
Overview
Research has shown that derivatives of acrylonitrile compounds exhibit promising antitumor properties. (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile has been investigated for its ability to inhibit cancer cell proliferation.
Case Studies
- In Vitro Studies : A study reported that acrylonitrile derivatives were screened against a panel of approximately 60 human tumor cell lines. The compound demonstrated significant growth inhibition against various cancer types, including leukemia and non-small cell lung cancer with GI50 values ranging from 0.0244 to 5.06 μM .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in tumor cells through the modulation of cell signaling pathways.
Data Table: Antitumor Activity
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| HL-60 (Leukemia) | 0.179 | 0.703 |
| NCI-H522 (Lung) | 0.89 | 0.47 |
| MDA-MB-468 (Breast) | 0.0318 | 0.103 |
Overview
The compound has also been evaluated for its antimicrobial activity against various pathogens.
Research Findings
In studies assessing the antimicrobial efficacy of similar thiazole-based compounds, it was found that they exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
Characterization Techniques
Characterization of the synthesized compound is performed using:
- Nuclear Magnetic Resonance (NMR) : Provides information on molecular structure.
- Mass Spectrometry (MS) : Confirms molecular weight.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Mechanism of Action
The mechanism of action of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- Electron Effects : The target compound’s 4-methoxyphenyl group is electron-donating, contrasting with dichlorophenyl (electron-withdrawing) in antimalarial analogues . This difference may alter receptor binding or metabolic stability.
- Planarity and Conjugation : The E-configuration in the target compound maximizes conjugation between the thiazole and acrylonitrile groups, similar to neurogenic diphenyl acrylonitriles .
- Hydrogen Bonding : Unlike sulfonyl-containing analogues (e.g., ), the target compound lacks RAHB motifs, which could reduce rigidity and affect binding affinity .
Biological Activity
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile is a complex organic compound characterized by its unique structural features, which include a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile group. These components suggest significant potential for biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Structural Overview
The compound's structure can be broken down into several key components:
| Component | Description |
|---|---|
| Thiazole Ring | A five-membered ring containing sulfur and nitrogen, known for various biological activities. |
| Benzo[d][1,3]dioxole Moiety | A fused aromatic system that enhances lipophilicity and biological interactions. |
| Acrylonitrile Group | Contributes to reactivity and potential for forming derivatives with varied biological properties. |
Predicted Biological Activities
Given its structural characteristics, this compound is predicted to exhibit a range of biological activities:
- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines. The presence of the thiazole ring is often associated with anticancer properties due to its ability to inhibit key signaling pathways in cancer cells.
- Antimicrobial Properties : The structural features suggest potential activity against bacterial and fungal strains. Compounds with similar scaffolds have demonstrated significant antimicrobial effects.
- Anti-inflammatory Effects : The benzo[d][1,3]dioxole moiety is known for its anti-inflammatory properties, which could be leveraged in therapeutic applications.
Understanding the mechanism of action for this compound requires further investigation. However, based on similar compounds:
- Inhibition of Enzymatic Activity : Thiazole derivatives often act as enzyme inhibitors in various metabolic pathways crucial for cell proliferation and survival.
- Interaction with Biological Targets : Computer-aided drug design studies suggest that this compound could interact with multiple biological targets due to its diverse functional groups. This multifaceted interaction profile enhances its therapeutic potential.
Q & A
Q. What are the standard synthetic routes for (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones, followed by coupling with acrylonitrile precursors. Key steps include:
- Thiazole formation : Use of 4-(benzo[d][1,3]dioxol-5-yl)-2-aminothiazole intermediates under reflux in ethanol .
- Aza-Michael addition : Reaction of acrylonitrile with 4-methoxyaniline in the presence of a base (e.g., NaH) to form the (E)-configured acrylonitrile backbone .
- Optimization : Inert atmospheres (N₂/Ar) prevent oxidation, while temperature (60–80°C) and solvent polarity (DMF/THF) control reaction rates and stereoselectivity .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | Thiourea + α-bromoketone, EtOH, reflux | 65–75 | |
| Aza-Michael addition | Acrylonitrile, NaH, DMF, 70°C | 50–60 |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration (J = 12–16 Hz for trans vinyl protons) and substituent positions (e.g., methoxy at δ 3.8 ppm) .
- HPLC-MS : Validates molecular weight (e.g., m/z ~409) and purity (>95%) .
- X-ray crystallography : Resolves spatial arrangement of the thiazole and dioxole moieties .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer :
- In vitro assays : Enzymatic inhibition (e.g., kinase or protease assays) using fluorogenic substrates .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial testing : Agar dilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can contradictory results in biological activity across studies be systematically addressed?
- Methodological Answer : Discrepancies may arise from:
- Purity variations : Validate compound integrity via HPLC and elemental analysis .
- Assay conditions : Standardize protocols (e.g., pH, serum concentration) to reduce variability .
- Structural confirmation : Re-examine stereochemistry (e.g., E/Z isomerization via NOESY NMR) .
- Dose-response curves : Use Hill slope analysis to differentiate true activity from artifacts .
Q. What strategies optimize the synthesis yield and stereoselectivity of the (E)-isomer?
- Methodological Answer :
- Catalyst screening : Pd/C or Ni catalysts enhance coupling efficiency in thiazole-acrylonitrile reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor (E)-isomer formation due to stabilization of transition states .
- Additives : Use of phase-transfer catalysts (e.g., TBAB) improves reaction homogeneity and yield .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents?
- Methodological Answer :
- Systematic substitution : Replace methoxy/dioxole groups with electron-withdrawing (e.g., -NO₂) or donating (-OH) groups .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .
Table 2 : Example SAR Modifications
| Substituent Modification | Observed Activity Change | Reference |
|---|---|---|
| Methoxy → Nitro (4-position) | Increased cytotoxicity (IC₅₀ ↓ 40%) | |
| Dioxole → Fluorophenyl | Enhanced antimicrobial activity |
Q. What mechanistic studies are required to elucidate its mode of action in biological systems?
- Methodological Answer :
- Target identification : Pull-down assays with biotinylated probes + LC-MS/MS .
- Kinetic studies : Measure enzyme inhibition (e.g., kcat/KM) under varying substrate concentrations .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
Data Contradiction Analysis Framework
- Step 1 : Replicate synthesis and characterization under controlled conditions .
- Step 2 : Validate biological assays with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
- Step 3 : Cross-reference with analogous compounds (e.g., bromo or nitro derivatives) to identify substituent-dependent trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
